molecular formula C16H18N4OS2 B2720220 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034374-38-2

1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2720220
CAS No.: 2034374-38-2
M. Wt: 346.47
InChI Key: QYSQZPULRXJMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative that serves as a versatile intermediate in medicinal chemistry and drug discovery . This compound features a privileged pyrazole scaffold linked to a urea function, a structural motif recognized for its wide spectrum of pharmacological activities . The integration of thiophene moieties enhances the molecule's binding affinity and selectivity, making it a valuable scaffold for the development of novel bioactive molecules . Pyrazolyl-urea analogs have demonstrated significant potential in pharmacological research, particularly as inhibitors of various intracellular targets. Compounds within this class have shown activity against a range of protein kinases, including Src and p38-MAPK, which are implicated in oncogenic signaling pathways . Furthermore, the urea moiety is a critical pharmacophore, acting as an excellent hydrogen bond donor and acceptor, which facilitates strong interactions with diverse enzyme active sites and biological receptors . This molecular framework is principally investigated for applications in oncology, with some pyrazolyl-ureas exhibiting antiangiogenic properties . Researchers can leverage this compound as a key synthetic intermediate to explore structure-activity relationships (SAR) and develop new therapeutic agents targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name

1-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-11-15(13-5-3-9-22-13)12(2)20(19-11)8-7-17-16(21)18-14-6-4-10-23-14/h3-6,9-10H,7-8H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSQZPULRXJMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)NC2=CC=CS2)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a complex structure comprising a pyrazole ring, thiophene moieties, and a urea functional group. The general molecular formula is C15H17N5S2C_{15}H_{17}N_5S_2, indicating the presence of nitrogen and sulfur atoms which contribute to its biological activity.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Starting from appropriate hydrazine derivatives.
  • Introduction of Thiophene Groups : Via electrophilic substitution reactions.
  • Urea Formation : By reacting the intermediate with isocyanates or amines.

Optimizing reaction conditions such as temperature and solvent can enhance yield and purity .

Biological Activity

The biological activity of 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea has been investigated in various studies, highlighting its potential in multiple therapeutic areas:

Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against several cancer cell lines, including:

  • H460 (Lung cancer)
  • A549 (Lung cancer)
  • HT-29 (Colon cancer)

In a comparative study, the GI50 (concentration required to inhibit cell growth by 50%) values were reported at approximately 25.1μM25.1\,\mu M, suggesting potent activity against these cell lines .

Antimicrobial Properties

The presence of thiophene and pyrazole in the structure enhances the antimicrobial activity. Compounds with similar scaffolds have demonstrated effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

Immune Modulation

Recent studies have explored the role of this compound as an agonist for Toll-like receptors (TLRs), particularly TLR2. Activation of TLRs can lead to enhanced immune responses, making it a candidate for immunotherapy applications. For example, related compounds have been shown to stimulate the release of cytokines such as TNF-α through NF-kB pathway activation .

The proposed mechanisms through which 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cancer cell proliferation.
  • Modulation of Immune Responses : Enhancing TLR signaling pathways that activate immune cells.
  • Disruption of Cellular Integrity : Causing membrane damage in microbial cells.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profiles of this compound:

StudyFocusFindings
Study AAnticancerSignificant reduction in tumor size in xenograft models with GI50 values comparable to standard chemotherapy agents.
Study BAntimicrobialEffective against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 10μg/mL10\,\mu g/mL.
Study CImmunomodulationShowed enhanced cytokine production in human immune cells when treated with TLR agonists derived from similar structures .

Scientific Research Applications

Biological Activities

Antiviral Activity :
Research indicates that compounds similar to 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea exhibit significant antiviral properties. For instance, derivatives have shown effective concentrations (EC50) ranging from 0.20 to 0.35 μM against various RNA viruses, suggesting strong potential for development as antiviral agents .

Anti-inflammatory Activity :
The compound has demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In vitro assays reveal IC50 values between 0.034 and 0.052 μM in cyclooxygenase (COX) inhibition studies . These findings indicate its potential utility in treating inflammatory conditions.

Antifungal Activity :
A series of thiophene-based compounds have been synthesized and evaluated for antifungal activity. Some derivatives exhibited significant efficacy against fungal strains, with effective concentrations lower than those of established antifungal agents .

Anti-inflammatory Efficacy

In a study involving a rat model of carrageenan-induced paw edema, derivatives of the compound demonstrated significant inhibition of edema compared to traditional NSAIDs like celecoxib. This highlights its potential as an effective anti-inflammatory agent in clinical settings.

Antiviral Efficacy

Research focusing on thiophene-containing urea derivatives revealed enhanced activity against the Dengue virus, with IC50 values as low as 2.1 μM. This underscores the compound's promise in antiviral drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Key Observations :

  • The chalcone-pyrazole hybrid 4a demonstrated significant anticancer activity, suggesting the target compound’s pyrazole-thiophene framework could similarly engage kinases or DNA .
  • Triazine derivatives’ enhanced activity () highlights the importance of urea/thiourea linkers, though pyrazole’s methyl groups may offer metabolic stability advantages .
Physicochemical Properties
  • Solubility: Amino-hydroxy pyrazoles (7a-b) may exhibit higher aqueous solubility due to polar groups, whereas the target compound’s methyl and thiophene substituents likely reduce solubility .
  • Stability : The target’s 3,5-dimethyl groups on the pyrazole enhance steric protection against enzymatic degradation compared to unsubstituted analogs .
  • Synthetic Accessibility : Chalcone-derived compounds (3a, 4a) require fewer steps than the target’s urea-functionalized synthesis, which may involve hazardous reagents (e.g., ethyl carbodiimide) .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this urea-pyrazole-thiophene hybrid compound?

The synthesis typically involves multi-step reactions, starting with the formation of substituted pyrazole intermediates. For example, 3,5-diaryl-4,5-dihydropyrazole precursors can be synthesized via cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol . Subsequent alkylation and urea coupling steps are critical. The urea moiety is often introduced via reaction of isocyanates with amines in inert solvents (e.g., dichloromethane or toluene) under reflux, with triethylamine as a base to neutralize HCl byproducts . Recrystallization from DMF-EtOH (1:1) is a standard purification step .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic techniques?

  • X-ray crystallography : The gold standard for structural confirmation. Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å) have been reported for analogous thiophene-pyrazole derivatives .
  • NMR spectroscopy : Key signals include the urea NH protons (~8–10 ppm) and thiophene aromatic protons (~6.5–7.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., m/z 380.84 for a related compound ).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for structurally similar urea derivatives?

Discrepancies in bioactivity (e.g., variable IC50 values) may arise from differences in assay conditions or impurities. Strategies include:

  • Purity validation : Use HPLC (>95% purity) and elemental analysis.
  • Dose-response standardization : Compare EC50 values under identical conditions (e.g., pH, temperature).
  • Structural analogs : Test derivatives with systematic substitutions (e.g., methyl vs. chloro groups) to isolate pharmacophoric features .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins, reconciling experimental vs. theoretical data .

Q. How can researchers design experiments to study the environmental fate and degradation pathways of this compound?

Adopt frameworks from environmental chemistry projects like INCHEMBIOL :

  • Abiotic studies : Assess hydrolysis/photolysis rates under controlled UV light and pH conditions.
  • Biotic studies : Use microbial consortia to evaluate biodegradation products via LC-MS.
  • Partition coefficients : Measure log Kow (octanol-water) and log Koc (soil organic carbon) to predict environmental mobility.
  • Ecotoxicity assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines.

Q. What advanced computational methods validate the electronic and steric effects of the thiophene and pyrazole moieties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
  • Molecular dynamics (MD) : Simulate solvation effects in water or lipid bilayers to predict membrane permeability .
  • Crystallography software : SHELXD and OLEX2 can model disorder or twinning in crystal structures, common in flexible urea derivatives .

Methodological Challenges

Q. How can researchers optimize reaction yields when synthesizing sterically hindered urea derivatives?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate urea formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yields by 15–20% .

Q. What are the best practices for resolving conflicting crystallographic data in polymorphic forms of this compound?

  • Variable-temperature XRD : Identify phase transitions or conformational flexibility.
  • Rietveld refinement : Analyze powder XRD data to quantify polymorph ratios.
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.